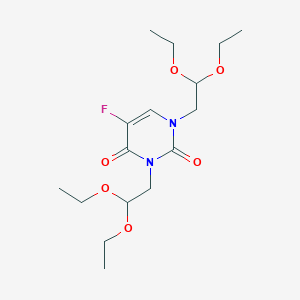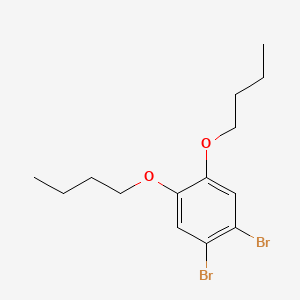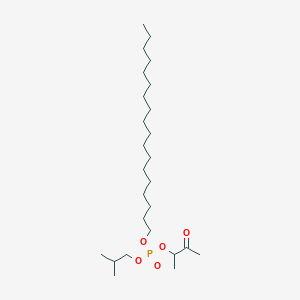![molecular formula C7H10O B14317290 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 109930-20-3](/img/structure/B14317290.png)
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-methyl-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the alkene group can undergo polymerization or other addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring.
1-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a simple alkene.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group.
Uniqueness
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
109930-20-3 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
2-methyl-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C7H10O/c1-4-5-8-6-7(2)3/h1H,2,5-6H2,3H3 |
InChIキー |
NMZZBHNFBRLLRY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)


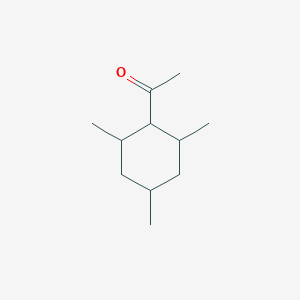

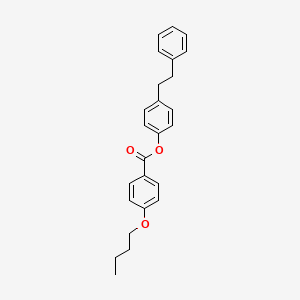
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
